tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl ester group and a brominated pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of various biologically active compounds .
Mode of Action
It is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known to be used in the synthesis of model n-substituted oligoglycines (peptoids) containing an n-linked lactoside side-chain .
Result of Action
It is known to be used in the synthesis of various biologically active compounds .
Action Environment
It is known that this compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated pyrazole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated pyrazole derivatives.
Hydrolysis Products: Corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Probes: Used as a probe to study biological pathways and enzyme activities.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemical compounds such as herbicides, fungicides, and insecticides.
Material Science: Incorporated into the design of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- tert-Butyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Comparison:
- Bromine vs. Other Halogens: The presence of bromine in tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine.
- Steric and Electronic Effects: The steric and electronic effects of the substituents on the pyrazole ring influence the compound’s reactivity and interaction with molecular targets. Bromine’s size and electron-withdrawing nature affect the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKBPSERBRDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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